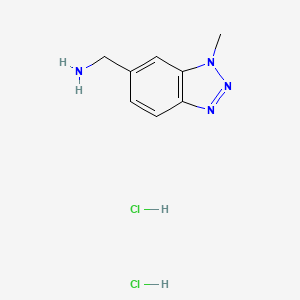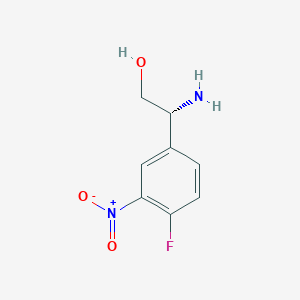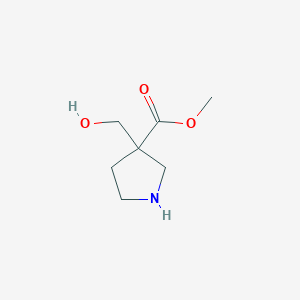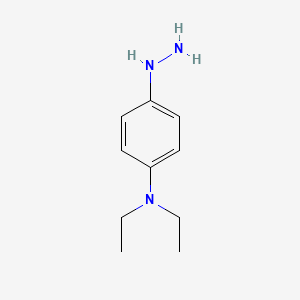
N,N-Diethyl-4-hydrazineylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-hydrazineylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a hydrazine group attached to the para position of the aniline ring, with two ethyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-hydrazineylaniline typically involves the reaction of N,N-diethylaniline with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
N,N-diethylaniline+hydrazine→this compound
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-4-hydrazineylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-hydrazineylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4-hydrazineylaniline involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparación Con Compuestos Similares
N,N-Diethylaniline: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
N,N-Dimethylaniline: Contains methyl groups instead of ethyl groups, leading to differences in reactivity and applications.
4-Hydrazinylaniline: Similar structure but without the diethyl substitution, affecting its chemical properties and uses.
Uniqueness: N,N-Diethyl-4-hydrazineylaniline is unique due to the presence of both diethyl and hydrazine groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields make it a compound of significant interest.
Propiedades
Fórmula molecular |
C10H17N3 |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
N,N-diethyl-4-hydrazinylaniline |
InChI |
InChI=1S/C10H17N3/c1-3-13(4-2)10-7-5-9(12-11)6-8-10/h5-8,12H,3-4,11H2,1-2H3 |
Clave InChI |
XGMBIIKVAUZZRB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


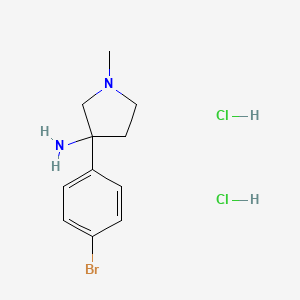
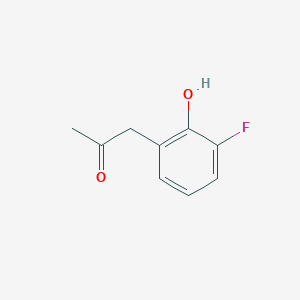
![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)

![3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)


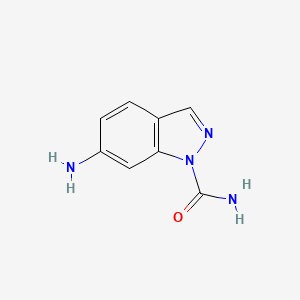
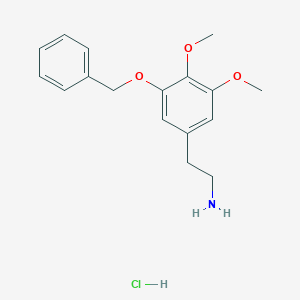
![3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13596912.png)
